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Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements, leading to the expression of

oncogenic fusion proteins, are critical biomarkers in various cancers, most notably in a subset

of non-small cell lung cancer (NSCLC). Accurate and sensitive detection of these ALK fusion

variants is paramount for guiding targeted therapeutic strategies with ALK inhibitors. Reverse

Transcription-Polymerase Chain Reaction (RT-PCR) has emerged as a highly sensitive and

specific method for identifying these fusion transcripts. This document provides detailed

application notes and protocols for the detection of ALK fusion variants using RT-PCR,

intended to guide researchers, scientists, and drug development professionals in the

implementation and interpretation of this assay.

Data Presentation: Performance of ALK Fusion
Detection Methods
The selection of a detection method for ALK fusions often depends on a balance of sensitivity,

specificity, turnaround time, and cost. The following table summarizes the performance

characteristics of RT-PCR compared to the standard methods of Fluorescence In Situ

Hybridization (FISH) and Immunohistochemistry (IHC).
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Method Sensitivity Specificity Reference

RT-PCR

100%

80% (94% excluding

full-length ALK

expression)

[1][2]

92.4% (meta-analysis) 97.8% (meta-analysis) [3][4]

91.67%
79.52% (IHC 2+

cutoff)
[5][6]

66.67%
99.32% (IHC 3+

cutoff)
[5][6]

33.33% (plasma) 100% (plasma) [7]

FISH 58.33% 99.32% [5][6]

IHC
91.67% (IHC 2+

cutoff)

79.52% (IHC 2+

cutoff)
[5][6]

66.67% (IHC 3+

cutoff)

99.32% (IHC 3+

cutoff)
[5][6]

Signaling Pathway
The ALK receptor tyrosine kinase, when constitutively activated through a fusion event, drives

downstream signaling pathways that promote cell proliferation, survival, and differentiation.

Understanding this pathway is crucial for appreciating the mechanism of action of ALK

inhibitors.
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Caption: Constitutive activation of ALK fusion proteins triggers multiple downstream signaling

cascades.

Experimental Workflow
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The successful detection of ALK fusion transcripts by RT-PCR involves a series of critical

steps, from sample preparation to data analysis.

Start:
FFPE Tissue Sample

1. Deparaffinization
(Xylene)

2. RNA Extraction
(Optimized for FFPE)

3. RNA Quality & Quantity
Assessment

4. Reverse Transcription
(cDNA Synthesis)

5. Real-Time PCR
(ALK Fusion Specific Primers/Probes)

6. Data Analysis
(Ct values, Controls)

Result:
ALK Fusion Positive/Negative

Fusion Detected

Result:
ALK Fusion Negative

No Fusion Detected
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Caption: The experimental workflow for ALK fusion detection by RT-PCR from FFPE tissues.

Experimental Protocols
This section provides a detailed, step-by-step protocol for the detection of ALK fusion variants

from Formalin-Fixed Paraffin-Embedded (FFPE) tissue samples.

RNA Extraction from FFPE Tissue
The quality and quantity of the starting RNA are critical for the success of the RT-PCR assay.

FFPE tissues present a challenge due to RNA degradation and chemical modification. The

following protocol is optimized for RNA extraction from FFPE samples.[8][9][10]

Materials:

FFPE tissue sections (5-10 µm thick)

Deparaffinization solution (e.g., Xylene)

Ethanol (100% and 70%)

RNA extraction kit optimized for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit, Thermo Fisher

RecoverAll™ Total Nucleic Acid Isolation Kit for FFPE)

Proteinase K

DNase I

Nuclease-free water

Procedure:

Deparaffinization:

Place 1-4 FFPE sections into a microcentrifuge tube.

Add 1 ml of xylene and vortex vigorously for 20 seconds.
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Centrifuge at maximum speed for 2 minutes.

Carefully remove the supernatant.

Repeat the xylene wash.

Add 1 ml of 100% ethanol and vortex to wash the tissue pellet.

Centrifuge at maximum speed for 2 minutes and remove the supernatant.

Repeat the ethanol wash.

Briefly centrifuge the tube and remove any residual ethanol. Air dry the pellet for 5-10

minutes.

Proteinase K Digestion:

Resuspend the tissue pellet in the lysis buffer provided with the RNA extraction kit.

Add Proteinase K and incubate at the temperature and time recommended by the kit

manufacturer (typically 55-65°C for 15 minutes to overnight). An extended digestion time

can improve RNA yield.[11]

Some protocols include a higher temperature incubation (e.g., 80°C) to reverse

formaldehyde cross-linking.[10]

RNA Isolation:

Follow the manufacturer's protocol for the chosen FFPE RNA extraction kit. This typically

involves binding the RNA to a silica membrane, on-column DNase I treatment to remove

contaminating genomic DNA, washing steps, and elution of the purified RNA in nuclease-

free water.

RNA Quantification and Quality Control:

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a

fluorometric method (e.g., Qubit).
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Assess RNA quality using a microfluidics-based system (e.g., Agilent Bioanalyzer). Due to

the inherent degradation of RNA from FFPE samples, distinct 18S and 28S rRNA peaks

will likely be absent. The DV200 metric (percentage of RNA fragments >200 nucleotides)

is a good indicator of RNA quality for RT-PCR from FFPE.

Reverse Transcription (cDNA Synthesis)
Materials:

Purified RNA from FFPE tissue (e.g., 50 ng)[12]

Reverse transcriptase enzyme

Random primers or a mix of random primers and oligo(dT) primers

dNTPs

RNase inhibitor

Nuclease-free water

Procedure:

In a nuclease-free tube, combine the purified RNA, primers, and dNTPs.

Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.

Prepare a master mix containing reverse transcriptase, RNase inhibitor, and reaction buffer.

Add the master mix to the RNA/primer/dNTP mixture.

Perform the reverse transcription reaction according to the enzyme manufacturer's

instructions (e.g., 25°C for 10 minutes, 42-50°C for 30-60 minutes, followed by enzyme

inactivation at 85°C for 5 minutes).

The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Real-Time PCR (qPCR)
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Materials:

cDNA template

qPCR master mix (containing Taq polymerase, dNTPs, and buffer)

Forward and reverse primers specific for the ALK fusion variants of interest

Fluorescent probe (e.g., TaqMan® probe) specific for the fusion junction (optional, but

increases specificity)

Nuclease-free water

Positive control (cDNA from a known ALK-positive cell line or a synthetic fusion construct)

No-template control (NTC)

Primer and Probe Design:

Primers should be designed to span the fusion junction, with one primer in the 5' partner

gene (e.g., EML4) and the other in the ALK gene.

The amplicon size should be kept small (typically <150 bp) to efficiently amplify the

fragmented RNA from FFPE samples.[13]

Multiplex PCR assays can be designed to detect multiple ALK fusion variants in a single

reaction.[14][15]

Procedure:

Prepare a qPCR reaction mix containing the qPCR master mix, primers, probe (if used), and

nuclease-free water.

Aliquot the reaction mix into qPCR plate wells or tubes.

Add the cDNA template, positive control, and NTC to the respective wells.

Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
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Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol:

Initial denaturation: 95°C for 2-10 minutes.

Cycling (40-45 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.

Collect fluorescence data at the end of each annealing/extension step.

Data Analysis
Baseline and Threshold Setting: Set the baseline and threshold for fluorescence detection

according to the instrument's software guidelines.

Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the

fluorescence signal crosses the threshold.

Controls:

Positive Control: Should show amplification with an expected Ct value.

No-Template Control (NTC): Should not show any amplification. Amplification in the NTC

indicates contamination.

Internal Control: An endogenous control gene (e.g., ABL1) should be run for each sample

to assess the quality of the input RNA and the absence of PCR inhibitors.

Interpretation:

A sample is considered positive for an ALK fusion if it shows amplification with a Ct value

below a predetermined cutoff (e.g., Ct < 35-38), and the controls perform as expected.

A sample is considered negative if there is no amplification or the Ct value is above the

cutoff.
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The results can be reported qualitatively (positive/negative) or semi-quantitatively by

comparing the Ct values to a standard curve.

Conclusion
RT-PCR is a powerful tool for the detection of ALK fusion variants, offering high sensitivity and

the ability to identify specific fusion partners. When performed with careful attention to protocol

details, particularly RNA extraction from challenging FFPE samples, RT-PCR provides reliable

and actionable results for both research and clinical applications. The data and protocols

presented in this document are intended to serve as a comprehensive guide for the successful

implementation of this important molecular diagnostic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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